Integracin B

Overview

Description

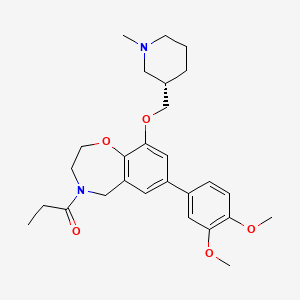

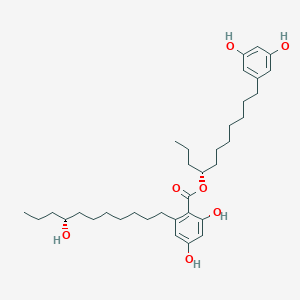

Integracin B is a potent dimeric alkyl aromatic inhibitor of HIV-1 integrase. It was first discovered from the screening of fungal extracts using an in vitro assay . This compound is a benzoate ester obtained by the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxy benzoic acid, which is also substituted by an 8-hydroxyundecyl group at position 2 . This compound exhibits significant anti-HIV-1 activity, making it a valuable subject of study in the field of antiviral research .

Preparation Methods

Integracin B is isolated from the fungus Cytonaema sp. The initial discovery involved the screening of fungal extracts using an in vitro assay . The compound is an unusual ester of two structurally related alkylresorcinols . The synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature, but its isolation from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Integracin B undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in this compound can undergo oxidation reactions.

Reduction: The carbonyl group in the benzoate ester can be reduced under appropriate conditions.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Integracin B has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of dimeric alkyl aromatics.

Medicine: Its anti-HIV-1 activity makes it a valuable compound in the development of treatments for HIV/AIDS.

Industry: This compound can be used in the development of antiviral coatings and materials.

Mechanism of Action

Integracin B exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme required for the integration of the genetic material of the retrovirus into the DNA of infected cells . It inhibits both the coupled and strand transfer activity of HIV-1 integrase, thereby preventing the replication of the virus . The molecular targets involved include the active site of the HIV-1 integrase enzyme .

Comparison with Similar Compounds

Integracin B is unique due to its dimeric alkyl aromatic structure and its potent inhibitory activity against HIV-1 integrase. Similar compounds include:

Integracin A: Another dimeric alkyl aromatic inhibitor of HIV-1 integrase.

15-dehydroxy-integracin B: A derivative of this compound with similar inhibitory activity.

Cytospyrone and Cytospomarin: Polyketides isolated from the same fungal source with different biological activities.

This compound stands out due to its specific structure and significant anti-HIV-1 activity, making it a valuable compound for further research and development in antiviral therapies .

Properties

IUPAC Name |

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNYNBVDLOWJFN-AKGWNBJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101122052 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224186-05-4 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the biological activities of Integracin B?

A1: this compound, a dimeric alkylresorcinol, has shown antifungal activity against Candida albicans, Cryptococcus neoformans, and C. gattii []. While the exact mechanism of action remains unclear, its structural similarity to other alkylresorcinols suggests potential disruption of fungal cell membranes. Additionally, this compound's presence in Protium tenuifolium alongside Integracin A, a compound with known cytotoxicity against cancer cell lines, warrants further investigation into its potential antitumor properties [, ].

Q2: From which natural sources can this compound be isolated?

A2: this compound has been isolated from the methanolic extract of Protium tenuifolium (Engl.) Engl. branches []. This plant species, belonging to the Burseraceae family, is found in the Amazon region and is known for its diverse chemical constituents.

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they identify it as a "dimeric alkylresorcinol" []. This suggests a structure composed of two resorcinol units linked together, likely with alkyl chains attached. To obtain the detailed structural characterization, including the molecular formula, weight, and spectroscopic data, it is recommended to consult the full research articles referencing this compound.

Q4: Are there any known analogues of this compound, and do they exhibit similar biological activities?

A4: Integracin A, also found in Protium tenuifolium, is a structural analogue of this compound []. While both are dimeric alkylresorcinols, Integracin A possesses a hydroxyl group at the 15' position, absent in this compound []. This structural difference might explain their distinct activity profiles. Integracin A exhibits potent cytotoxicity against cancer cell lines, whereas this compound shows antifungal activity [, ]. This highlights the importance of specific structural features for biological activity and warrants further investigation into structure-activity relationships within this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)